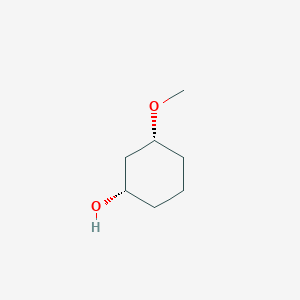

cis-3-Methoxycyclohexanol

Descripción general

Descripción

cis-3-Methoxycyclohexanol: is a colorless organic compound with a distinctive scent reminiscent of wood and lavender. It is widely used in the fragrance and flavor industry as a raw material for perfumes, cosmetics, and food products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydrogenation of 3-Methoxyphenol: One common method involves the hydrogenation of 3-methoxyphenol in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and moderate temperature conditions.

Reduction of 3-Methoxycyclohexanone: Another method involves the reduction of 3-methoxycyclohexanone using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually performed in an inert solvent like tetrahydrofuran or ethanol.

Industrial Production Methods: : Industrial production of cis-3-Methoxycyclohexanol often involves the catalytic hydrogenation of 3-methoxyphenol due to its efficiency and scalability. The process is optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: cis-3-Methoxycyclohexanol can undergo oxidation reactions to form 3-methoxycyclohexanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: The compound can be reduced to form 3-methoxycyclohexane using strong reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

Oxidation: 3-Methoxycyclohexanone

Reduction: 3-Methoxycyclohexane

Substitution: Various substituted cyclohexanols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

- Stereochemistry Studies : cis-3-Methoxycyclohexanol is utilized in studies of stereochemistry and reaction mechanisms. Its conformational behavior has been analyzed using NMR spectroscopy, revealing insights into intramolecular hydrogen bonding effects .

- Intramolecular Hydrogen Bonding : Research indicates that the presence of intramolecular hydrogen bonds significantly influences the compound's stability and reactivity. The strength of these interactions has been quantified, providing valuable data for theoretical models in organic chemistry .

Biological Applications

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits potential antimicrobial and antifungal activities. These properties are attributed to its ability to interact with biological membranes or enzymes, thus inhibiting microbial growth.

- Drug Development : The compound's unique chemical structure makes it a candidate for drug development. Its interactions at the molecular level could lead to the design of novel therapeutics targeting specific biological pathways .

Industrial Applications

- Fragrance and Flavor Industry : Due to its pleasant odor reminiscent of wood and lavender, this compound is widely used in the fragrance industry as a raw material for perfumes and cosmetics.

Case Study 1: Conformational Analysis

A study utilizing NMR spectroscopy demonstrated the effect of solvent polarity on the conformational equilibrium of this compound. As solvent polarity increased, a shift from intramolecular hydrogen-bonded conformers to intermolecular hydrogen-bonded forms was observed, indicating significant implications for its reactivity in different environments .

Case Study 2: Antimicrobial Screening

In vitro screening of this compound against various bacterial strains revealed promising antimicrobial activity. The compound was tested against Staphylococcus aureus and Mycobacterium tuberculosis, showing potential as a lead compound for further development in antimicrobial therapies .

Table 1: Conformational Equilibrium Shifts of this compound

| Solvent | % Conformer (1aa) | % Conformer (1ee) | ΔG (kJ/mol) |

|---|---|---|---|

| Cyclohexane | 67% | 33% | 1.72 |

| CCl4 | 44% | 56% | - |

| DMSO | 3% | 97% | -8.41 |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Mycobacterium tuberculosis | 12 |

Mecanismo De Acción

The mechanism by which cis-3-Methoxycyclohexanol exerts its effects is primarily through its interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to various physiological effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through its chemical structure .

Comparación Con Compuestos Similares

Similar Compounds

- cis-3-Methylcyclohexanol

- trans-3-Methylcyclohexanol

- 3-Methoxycyclohexanone

Comparison

- cis-3-Methoxycyclohexanol vs. cis-3-Methylcyclohexanol : While both compounds have similar cyclohexanol structures, the presence of a methoxy group in this compound imparts different chemical properties and reactivity compared to the methyl group in cis-3-Methylcyclohexanol.

- This compound vs. trans-3-Methylcyclohexanol : The cis and trans isomers differ in their spatial arrangement, leading to different physical and chemical properties. The cis isomer is generally more reactive in certain chemical reactions.

- This compound vs. 3-Methoxycyclohexanone : The key difference lies in the functional groups; the hydroxyl group in this compound makes it more reactive in oxidation and reduction reactions compared to the ketone group in 3-Methoxycyclohexanone .

Actividad Biológica

Cis-3-Methoxycyclohexanol, a cyclic alcohol with the molecular formula CHO, has garnered attention for its potential biological activities. This compound is structurally characterized by a methoxy group (-OCH) attached to a cyclohexanol ring, which influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interaction mechanisms, and potential therapeutic applications.

This compound can undergo various chemical reactions, including oxidation to form 3-methoxycyclohexanone and reduction to yield 3-methoxycyclohexane. These transformations are facilitated by reagents such as chromium trioxide for oxidation and lithium aluminum hydride for reduction. The methoxy group plays a critical role in the compound's reactivity, affecting its interactions with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes .

The biological effects of this compound are primarily mediated through its interactions with specific molecular targets within cells. It is hypothesized that the compound modulates enzyme activity and receptor interactions, leading to altered physiological responses. The exact pathways remain under investigation, but preliminary studies suggest that hydrogen bonding and hydrophobic interactions play a crucial role in these mechanisms .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the National Institutes of Health evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 0.5 mg/mL for both bacterial strains, highlighting its potential as an effective antimicrobial agent .

Study 2: Interaction with Enzymes

Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. The study revealed that the compound could inhibit specific isoforms involved in drug metabolism, suggesting implications for pharmacokinetics and drug interactions in therapeutic contexts .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:

| Compound | Structure Type | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Cycloalcohol | High | Disruption of cell membranes |

| cis-3-Methylcyclohexanol | Cycloalcohol | Moderate | Unknown |

| trans-3-Methoxycyclohexanol | Cycloalcohol | Low | Reduced interaction with biological targets |

This table illustrates that this compound possesses superior antimicrobial activity compared to its methyl-substituted counterpart and trans isomer, likely due to the structural influence of the methoxy group .

Propiedades

IUPAC Name |

(1S,3R)-3-methoxycyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRGBAYCAUTVKN-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCC[C@@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.